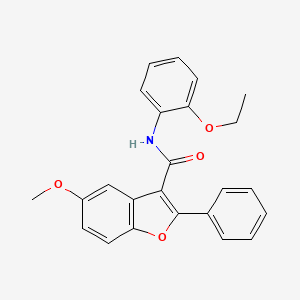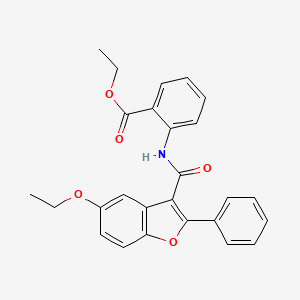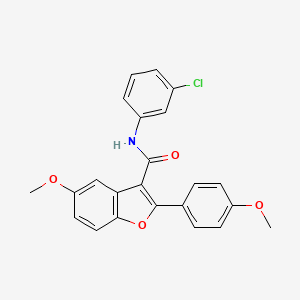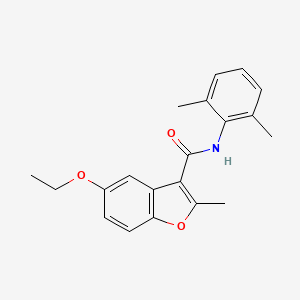
N-(2-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with various reagents, its behavior under different conditions, and any products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties could include acidity or basicity, reactivity with other compounds, and stability .Scientific Research Applications
N-(2-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide has been studied extensively in recent years, and its potential as a therapeutic agent has been explored in a wide range of scientific disciplines. This compound has been investigated as an inhibitor of the enzyme acetylcholinesterase, and it has been found to have neuroprotective and anti-inflammatory properties. In addition, this compound has been studied as an anti-cancer agent, and it has been shown to inhibit the growth of a variety of tumor cell lines. This compound has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s, and it has been found to have neuroprotective and anti-inflammatory properties.
Mechanism of Action
N-(2-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of this enzyme, this compound is thought to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. In addition, this compound is believed to act as an anti-inflammatory agent, and it has been found to reduce the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to improve memory and cognitive function, and it has been found to reduce the levels of pro-inflammatory cytokines. In addition, this compound has been found to reduce the levels of amyloid-beta peptide, which is associated with the development of Alzheimer’s disease. This compound has also been found to increase the levels of the neurotransmitter dopamine, which can lead to improved mood and decreased anxiety.
Advantages and Limitations for Lab Experiments
N-(2-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide has several advantages as a research tool. It is relatively easy to synthesize, and it is stable in a variety of solvents. In addition, this compound is not toxic to cells, and it has been found to have a wide range of biological effects. However, there are some limitations to using this compound in laboratory experiments. The compound is not commercially available, and it can be difficult to obtain in large quantities. In addition, the effects of this compound on humans are still not fully understood, and further research is needed to fully understand its potential therapeutic applications.
Future Directions
The potential applications of N-(2-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide are vast, and there are many future directions for research. One area of interest is the development of this compound-based therapeutics for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. In addition, further research is needed to explore the potential of this compound as an anti-cancer agent, and to determine its efficacy in clinical trials. Finally, this compound could be used to develop novel drug delivery systems, and to improve the bioavailability of other therapeutic agents.
Synthesis Methods
N-(2-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide can be synthesized from a variety of starting materials, including 2-ethoxyphenylboronic acid, 5-methoxybenzaldehyde, and 2-phenylbenzofuran. The synthesis of this compound involves the condensation of 2-ethoxyphenylboronic acid and 5-methoxybenzaldehyde in the presence of a base, followed by the addition of 2-phenylbenzofuran to the reaction mixture. The reaction is typically carried out in a solvent such as ethyl acetate or methanol, and the product is isolated by column chromatography.
Safety and Hazards
properties
IUPAC Name |
N-(2-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-3-28-21-12-8-7-11-19(21)25-24(26)22-18-15-17(27-2)13-14-20(18)29-23(22)16-9-5-4-6-10-16/h4-15H,3H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNFQGKYFRWISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate](/img/structure/B6525172.png)




![ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate](/img/structure/B6525201.png)

![N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6525219.png)



